3-Chloropiperidine

Übersicht

Beschreibung

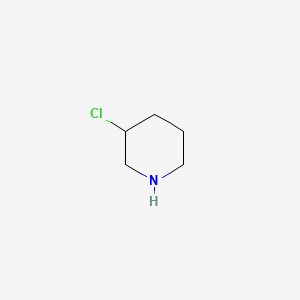

3-Chloropiperidine is a chlorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorine atom at the third position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

Iodide-Mediated Electrolysis: One of the methods for synthesizing this compound involves the cyclization of N-pentenylamines and their corresponding hydrochloric acid salts under ambient conditions using tetrabutylammonium iodide (TBAI) as a redox catalyst.

Monochlorination of Unsaturated Primary Amines: Another method involves the monochlorination of unsaturated primary amines using N-chlorosuccinimide while carefully monitoring the temperature to prevent dichlorination.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This is a common reaction in the synthesis of various derivatives.

Formation of Aziridinium Ions: The compound can form highly electrophilic bicyclic aziridinium ions through intramolecular displacement of the chloride.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1.1 Mechanism of Action Against HIV-1

Recent studies have highlighted the potential of bis-3-chloropiperidines (B-CePs) in targeting the trans-activation response (TAR) element of the HIV-1 genome. These compounds demonstrate a unique ability to form covalent cross-links between guanines in RNA structures, which inhibits the formation of essential RNA-protein complexes necessary for viral replication. The interaction between B-CePs and TAR RNA has been characterized by electrophoresis and mass spectrometry, revealing dose-dependent binding and significant inhibition of nucleocapsid-mediated processes .

1.2 Case Study: B-CePs as RNA Modulators

A study demonstrated that B-CePs could effectively inhibit the chaperone activity of the HIV-1 nucleocapsid protein (NC), leading to decreased formation of TAR/cTAR hybrids. This inhibition was shown to be concentration-dependent, suggesting that B-CePs hold promise as antiviral agents by disrupting critical viral RNA interactions .

Anticancer Applications

2.1 DNA Alkylation and Strand Cleavage

3-Chloropiperidine derivatives have been identified as potent DNA alkylating agents capable of inducing strand cleavage through a mechanism involving the alkylation of nucleobases, particularly guanines. The preferential attack on the N7 position of guanine leads to the formation of mono- and bifunctional adducts, which can inhibit essential DNA-processing enzymes like topoisomerase IIα, a key target in cancer therapy .

2.2 Case Study: Bis-3-Chloropiperidines in Cancer Research

Research has shown that these compounds can induce significant DNA damage, resulting in cell death in cancerous cells. The ability to selectively target nucleophilic sites on DNA allows for potential applications in developing new anticancer therapeutics with improved efficacy against resistant cancer types .

Table 1: Summary of B-CePs Reactivity with RNA and DNA

| Compound | Target | Mechanism | Key Findings |

|---|---|---|---|

| B-CeP 1 | TAR RNA | Covalent cross-linking | Inhibits NC-mediated hybrid formation; low cytotoxicity |

| B-CeP 2 | DNA | Alkylation at N7 guanine | Induces strand cleavage; inhibits topoisomerase IIα |

| B-CeP 3 | General RNA | Alkylation and cross-linking | Effective against various RNA constructs |

Wirkmechanismus

The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .

Vergleich Mit ähnlichen Verbindungen

3-Chloropiperidine is compared with other similar compounds such as:

Mechlorethamine: Both compounds are nitrogen mustards and act as alkylating agents, but this compound forms a more stable aziridinium ion.

Chlorambucil: Similar to mechlorethamine, chlorambucil is another alkylating agent with a different structure but similar mode of action.

Azinomycins and Mitomycins: These natural analogues also form covalent adducts with DNA but have different structural features and biological activities.

Biologische Aktivität

3-Chloropiperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of anticancer research. This article discusses the compound's mechanisms of action, its potential therapeutic applications, and relevant studies that elucidate its biological effects.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a chlorine substituent at the third position. This structure contributes to its reactivity as an alkylating agent, allowing it to interact with nucleic acids and proteins within biological systems. The compound can form reactive intermediates, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process involves the formation of covalent bonds between the compound and nucleobases, leading to various types of DNA damage, including:

- Alkylation : The introduction of alkyl groups to DNA bases, primarily targeting guanine residues.

- Depurination : The loss of purine bases from the DNA structure.

- Strand Cleavage : The breaking of phosphodiester bonds in the DNA backbone.

These actions can prevent DNA replication and transcription, ultimately leading to cell death, making this compound a candidate for anticancer therapies .

Case Studies and Experimental Evidence

- Alkylation Studies : Research has demonstrated that bis-3-chloropiperidines can effectively alkylate nucleic acids, resulting in significant DNA cleavage. For instance, experiments using polyacrylamide gel electrophoresis (PAGE) showed dose-dependent alkylation and strand cleavage in double-stranded DNA constructs .

- Topoisomerase Inhibition : A study highlighted the ability of this compound derivatives to inhibit topoisomerase IIα, an enzyme critical in DNA replication and repair. This inhibition correlates with increased cytotoxicity against cancer cells, suggesting potential therapeutic applications .

- Kinetic Analysis : Kinetic studies have provided insights into the reaction mechanisms involving 3-chloropiperidines. The formation of aziridinium ions as reactive intermediates plays a pivotal role in the alkylation process .

Data Tables

Analyse Chemischer Reaktionen

1.1. N-Chlorosuccinimide (NCS) Monochlorination

A novel method for selective mono-chlorination of unsaturated primary amines employs N-chlorosuccinimide (NCS) under controlled temperatures to avoid dichlorination . This approach enables the synthesis of secondary 3-chloropiperidines, which undergo cyclization via catalytic tetrabutylammonium iodide (TBAI) . The reaction forms bicyclic aziridines upon treatment with base, yielding compounds like 7c and 11c , which exhibit enhanced DNA-cleaving activity compared to tertiary analogs .

1.2. Iodide-Mediated Cyclization

Two distinct pathways utilize iodide mediators:

-

Electrolysis : N-pentenylamines cyclize to 3-chloropiperidines under potentiostatic conditions (3.9 V) in an undivided cell, catalyzed by TBAI , with yields up to 95% . This method avoids traditional oxidants, operating via a radical mechanism .

2.1. Aziridinium Ion Formation

3-Chloropiperidines react via bicyclic aziridinium ion intermediates , which alkylate DNA nucleophiles like guanine. The aziridinium ion forms through deprotonation and ring contraction, enabling electrophilic attack .

2.2. DNA Alkylation and Cleavage

-

Adduct Formation : Bis-3-chloropiperidines form mono- and bifunctional adducts with DNA. Mono-alkylation leads to depurination and strand scission at abasic sites, while bifunctional adducts induce cross-linking .

-

Assay Results : Secondary analogs (7c , 11c ) show higher DNA-cleaving activity than tertiary counterparts at 50 μM concentrations .

3.1. Enantiomeric Reactivity

Enantiomers d-1 and l-1 exhibit divergent cytotoxicity:

| Compound | IC₅₀ (nM) | Pancreatic Tumor (BxPC-3) |

|---|---|---|

| d-1 | 6–60 | High activity |

| l-1 | 60–600 | Reduced activity |

| This eudismic ratio (∼40) highlights stereochemical tuning of reactivity . |

3.2. Substituent Effects

Methyl or benzyl substituents enhance cytotoxicity. For example, 3 (with an N-benzyl group) shows improved activity compared to unsubstituted analogs .

4.1. Radical Pathway in Electrolysis

Iodide-mediated electrolysis proceeds via a radical mechanism , as evidenced by the formation of cyclized products under ambient conditions without traditional oxidants .

4.2. Limitations and Challenges

-

Oxidation Sensitivity : Reactive intermediates (e.g., aziridines) may hydrolyze prematurely, reducing activity .

-

Synthetic Failures : NCS/TBAI methods sometimes fail due to side reactions (e.g., oxidation of dimethyl aniline moieties) .

5.1. Anticancer Potential

3-Chloropiperidines outperform chlorambucil in cytotoxicity assays, with IC₅₀ values as low as 6 nM for pancreatic cancer cells .

5.2. Anthelmintic Agents

Bis-3-chloropiperidines show promise against Schistosoma mansoni, with in vitro activity correlating to DNA-alkylating capacity .

Eigenschaften

IUPAC Name |

3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUBWBSLSNIUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329902 | |

| Record name | 3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50564-59-5 | |

| Record name | 3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.